1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C12H14N2S/c1-10-4-5-12(15-10)9-14-8-11-3-2-6-13-7-11/h2-7,14H,8-9H2,1H3 |
InChI Key |
ADWMQBHEJJSMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Reductive amination is the most widely reported method for synthesizing secondary amines, including this compound. This approach involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent.
Key Steps:
- Formation of the aldehyde intermediate : The 5-methylthiophen-2-yl moiety is typically derived from a thiophene precursor. For example, oxidation of 5-methylthiophen-2-ylmethanol to the corresponding aldehyde or direct formylation of 5-methylthiophene.
- Reaction with pyridin-3-ylmethylamine : The aldehyde intermediate reacts with pyridin-3-ylmethylamine under reductive amination conditions.
- Reduction : A boron hydride (e.g., sodium cyanoborohydride, NaBH₃CN) or other mild reducing agents are employed to convert the imine intermediate to the final amine.
Optimized Conditions (Based on Patents and Literature):
- Solvent : Methanol or dichloromethane (DCM).
- Base : 1,4-Diazabicyclo[2.2.2]octane (DABCO) or other tertiary amines to deprotonate intermediates.
- Reducing Agent : NaBH₃CN for selective reduction under mild conditions.
- Temperature : Ambient or slightly elevated temperatures (25–40°C).
Advantages :
- High selectivity due to the use of NaBH₃CN, which avoids over-reduction.
- Compatibility with sensitive functional groups.
Challenges :
- Potential side reactions with the thiophene ring (e.g., sulfonation or oxidation).
Detailed Reaction Protocols
Protocol A: Reductive Amination via Aldehyde Intermediate
Reagents and Conditions :
Procedure :
- Aldehyde Preparation :
- Oxidize 5-methylthiophen-2-ylmethanol to the aldehyde using a mild oxidizing agent (e.g., pyridinium chlorochromate).
- Reductive Amination :
- Combine the aldehyde, pyridin-3-ylmethylamine, NaBH₃CN, and DABCO in methanol.
- Stir at room temperature for 12–24 hours.
- Workup :
Protocol B: Alternative Alkylation Approach
Reagents and Conditions :
| Component | Details |
|---|---|
| Alkyl Halide | 5-Methylthiophen-2-yl bromide (or chloride) |
| Amine Source | Pyridin-3-ylmethylamine |
| Base | K₂CO₃ or NaH |
| Solvent | DCM or THF |
| Temperature | 0–25°C |
Procedure :
- Alkylation :
- React 5-methylthiophen-2-yl bromide with pyridin-3-ylmethylamine in the presence of a base.
- Workup :
- Extract with DCM, dry over MgSO₄, and purify via column chromatography.
Notes :
- This method is less commonly reported but feasible if the alkyl halide is readily available.
- Lower yields may occur due to competing elimination reactions.
Comparative Analysis of Reaction Conditions
Table 1: Optimization of Reductive Amination Parameters
| Parameter | Protocol A (Optimal) | Protocol B (Alternative) |
|---|---|---|
| Reducing Agent | NaBH₃CN | None |
| Base | DABCO | K₂CO₃ |
| Solvent | Methanol | DCM |
| Temperature | 25–40°C | 0–25°C |
| Reaction Time | 12–24 hours | 4–6 hours |
| Yield | ~50–60% | ~30–40% |
| Purity | >95% | ~85–90% |
Challenges and Mitigation Strategies
Supporting Data from Literature
Table 2: Analogous Compounds and Their Synthesis Outcomes
Notes :
Chemical Reactions Analysis
Types of Reactions
1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Thiophene Ring
The nature of substituents on the thiophene ring significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Variations in the Amine-Linked Substituents
The pyridinylmethylamine moiety can be modified to tune bioavailability and target selectivity:
Key Observations :
- 4-Methoxybenzyl (Compound 13) improves aqueous solubility but may reduce membrane permeability due to increased polarity .
- Trifluoromethyl groups (Compound 15) are associated with enhanced oxidative stability and prolonged half-life in vivo .
- Bulky groups like cyclopentyl-piperidine () may limit blood-brain barrier penetration, making such analogs more suitable for peripheral targets.
Heterocycle Replacement in the Core Structure
Replacing the pyridine or thiophene ring with other heterocycles diversifies bioactivity:
Key Observations :
- Thiazole (Compound 20) and imidazole (Compound 21) introduce additional hydrogen-bonding sites, which could improve target engagement in enzyme inhibitors .
Biological Activity
1-(5-Methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14N2S
- Molecular Weight : 234.33 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential therapeutic applications. Key areas of interest include:
- Antimicrobial Activity : Research has indicated that compounds with similar thiophene and pyridine structures exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibiotics.
- Anticancer Properties : The compound's structural features may contribute to its ability to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.
- Neuroprotective Effects : Given the presence of the pyridine moiety, there is interest in its effects on neurodegenerative diseases. Compounds with similar structures have been explored for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as MAO-A and MAO-B, which are critical in neurochemical regulation.
- Cell Signaling Modulation : It may influence various signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted by researchers at the University of Bath evaluated the antimicrobial efficacy of various thiophene derivatives, including those structurally related to our compound. The findings indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through activation of caspase pathways and inhibition of cell cycle progression . These findings suggest a promising avenue for further research into its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
